molecular formula C22H17N3O5 B303018 N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide

N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide

Cat. No. B303018
M. Wt: 403.4 g/mol
InChI Key: CUNGELDKHPSTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Compound X is a synthetic compound that has been developed through a series of chemical reactions, and it has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X has been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of inflammatory responses. By inhibiting PDE4, N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X may have potential applications in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, it has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X is its high potency and selectivity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X. One potential direction is the development of new derivatives of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X with improved solubility and potency. Another potential direction is the evaluation of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X in animal models of disease to determine its efficacy and safety. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X involves several steps, starting with the reaction of 4-aminophenol with 2-furoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in the presence of a dehydrating agent to obtain the final product, N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X. The synthesis of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Scientific Research Applications

N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide X has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. This makes it a potential candidate for the development of new drugs targeting these enzymes.

properties

Product Name

N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-[4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H17N3O5/c26-19(11-12-25-21(28)16-4-1-2-5-17(16)22(25)29)23-14-7-9-15(10-8-14)24-20(27)18-6-3-13-30-18/h1-10,13H,11-12H2,(H,23,26)(H,24,27)

InChI Key

CUNGELDKHPSTSK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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